N-(3-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide

Description

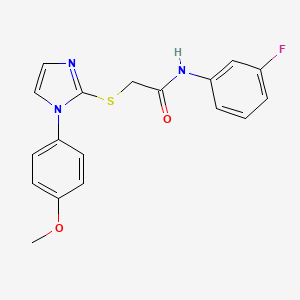

N-(3-Fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetic small molecule featuring a fluorophenyl group linked via an acetamide moiety to a 1,4-disubstituted imidazole ring. The imidazole core is modified with a 4-methoxyphenyl group at the 1-position and a thioether (-S-) bridge at the 2-position, connecting it to the acetamide side chain. This structure combines electron-withdrawing (fluoro) and electron-donating (methoxy) substituents, which may enhance pharmacological properties such as solubility, bioavailability, and target binding affinity. The compound is of interest in medicinal chemistry due to the imidazole scaffold's prevalence in bioactive molecules, particularly in anticancer and enzyme-inhibitory applications .

Properties

IUPAC Name |

N-(3-fluorophenyl)-2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-24-16-7-5-15(6-8-16)22-10-9-20-18(22)25-12-17(23)21-14-4-2-3-13(19)11-14/h2-11H,12H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUXMJOZTHWYEQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-2-((1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and has a molecular weight of approximately 345.42 g/mol. The structure features a fluorophenyl group, an imidazole moiety, and a thioacetamide linkage, which are critical for its biological interactions.

Recent studies indicate that compounds with imidazole and thiazole functionalities exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms often involve:

- Inhibition of Enzymes : Compounds like this compound may inhibit key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) .

- Targeting Protein Interactions : The compound's structure allows it to interact with specific proteins, potentially disrupting their function and leading to apoptosis in cancer cells .

Biological Activity Data

| Activity Type | IC50 Value | Cell Line Tested | Reference |

|---|---|---|---|

| Antitumor | 1.61 ± 1.92 µg/mL | Jurkat (T-cell leukemia) | |

| Antimicrobial | Not specified | Various bacterial strains | |

| Anti-inflammatory | Not specified | Macrophages |

Case Studies

- Anticancer Activity : In a study evaluating the cytotoxic effects of various thiazole derivatives, this compound was shown to have significant activity against Jurkat cells with an IC50 value comparable to standard chemotherapeutics like doxorubicin .

- Structure-Activity Relationship (SAR) : Research has demonstrated that modifications on the phenyl rings significantly affect the biological activity of imidazole derivatives. For example, the presence of electron-donating groups at specific positions enhances anticancer potency .

- Mechanism-Based Studies : A review highlighted that compounds similar to this compound could inhibit telomerase activity, contributing to their anticancer properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their pharmacological or physicochemical properties:

Key Comparative Insights

Anticancer Activity :

- The benzothiazol-2-yl analog (IC50 = 15.67 µg/mL) demonstrates moderate cytotoxicity against glioma cells, suggesting that the imidazole-thioacetamide scaffold is critical for antiproliferative effects. However, the target compound’s 3-fluorophenyl group may enhance blood-brain barrier penetration compared to benzothiazol derivatives .

- The absence of direct IC50 data for the target compound highlights a gap in comparative efficacy studies.

Enzyme Inhibition :

- Pyridine-based analogs (e.g., CD73 inhibitors) show that biaryl substituents improve target binding, but the imidazole-thioacetamide core in the target compound may offer superior conformational flexibility for interacting with enzymes like COX1/2 .

Substituent Effects: Fluorine and methoxy groups in the target compound balance lipophilicity and electronic effects, which may improve pharmacokinetics compared to dichlorophenyl or cyano-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.